N-Depropyl N-Benzyl Propafenone

Description

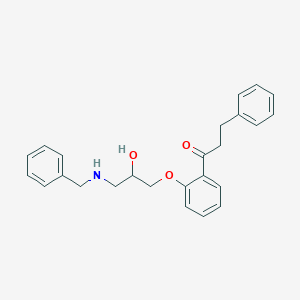

Structure

3D Structure

Propriétés

IUPAC Name |

1-[2-[3-(benzylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3/c27-22(18-26-17-21-11-5-2-6-12-21)19-29-25-14-8-7-13-23(25)24(28)16-15-20-9-3-1-4-10-20/h1-14,22,26-27H,15-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPMNSBIUSAYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CNCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Depropyl N-Benzyl Propafenone

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis and characterization of N-Depropyl N-Benzyl Propafenone, a novel derivative of the class 1C antiarrhythmic agent, propafenone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a robust two-step synthetic pathway, beginning with the synthesis of the key intermediate, N-depropylpropafenone, followed by a highly efficient N-benzylation via reductive amination. The guide elucidates the rationale behind the chosen synthetic strategies and provides detailed, step-by-step experimental protocols. Furthermore, a thorough characterization of the final compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), is presented. This work aims to serve as a practical and authoritative resource for the synthesis and analysis of this and structurally related compounds.

Introduction: The Rationale for N-Depropyl N-Benzyl Propafenone

Propafenone is a well-established antiarrhythmic drug used in the management of supraventricular and ventricular arrhythmias.[1] Its mechanism of action primarily involves the blockage of sodium channels in the heart, thereby slowing down nerve impulses.[2] The metabolism of propafenone in the human body is complex and leads to the formation of several metabolites, including 5-hydroxypropafenone and N-depropylpropafenone (norpropafenone).[1] The N-depropyl metabolite, in particular, presents an interesting scaffold for further chemical modification.

The substitution of the N-propyl group with an N-benzyl group in the propafenone structure is hypothesized to modulate the compound's lipophilicity and steric bulk. These modifications can have profound effects on its pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, metabolic stability, and bioavailability. The introduction of a benzyl group can also introduce new metabolic pathways and potentially alter the drug's safety profile. This guide provides a detailed roadmap for the synthesis and rigorous characterization of N-Depropyl N-Benzyl Propafenone, enabling further investigation into its potential as a novel therapeutic agent or a tool for pharmacological research.

Synthetic Strategy and Experimental Protocols

The synthesis of N-Depropyl N-Benzyl Propafenone is approached via a two-step sequence. The first step involves the synthesis of the key intermediate, N-depropylpropafenone. The second step is the N-benzylation of this intermediate to yield the final product.

Overall Synthetic Scheme

Sources

Technical Whitepaper: Structural Elucidation and Control of N-Depropyl N-Benzyl Propafenone

Part 1: Executive Summary & Core Directive

In the high-stakes environment of Class 1C anti-arrhythmic drug development, impurity profiling is not merely a compliance checkbox—it is a safety firewall.[1] This guide addresses a specific, non-pharmacopeial impurity in Propafenone Hydrochloride: N-Depropyl N-Benzyl Propafenone (hereafter referred to as Impurity-NB ).[1]

While standard pharmacopeial impurities (A, B, C, D) are well-documented, Impurity-NB represents a "process-specific" anomaly often arising from reagent cross-contamination or specific synthetic routes.[1] Its identification is critical because its secondary amine structure poses a latent risk for nitrosamine formation (NDSRIs), a current regulatory focal point (ICH M7/Q3A).

This guide provides a self-validating workflow for the isolation, structural confirmation, and control of Impurity-NB, moving beyond basic detection to definitive chemical causality.

Part 2: Chemical Origin and Mechanism

To control an impurity, one must first understand its genesis.[1] Propafenone is typically synthesized via the ring-opening of a key epoxide intermediate by n-propylamine .[1]

The Causality: Impurity-NB arises when benzylamine competes with n-propylamine during this nucleophilic attack. This contamination can occur if:

-

Benzylamine is present as a low-level contaminant in the n-propylamine raw material.[1]

-

Benzylamine was used in a previous campaign on shared manufacturing equipment (cross-contamination).

-

A specific synthetic route utilized a benzyl-protecting group that was incompletely removed (less common in generic synthesis but possible).[1]

Visualization: Competitive Synthesis Pathway

The following logic map details the divergence point where the impurity is formed.

Figure 1: Competitive reaction mechanism showing the origin of Impurity-NB via Benzylamine contamination.[1]

Part 3: Analytical Strategy (The Self-Validating Protocol)

Mere retention time matching is insufficient for non-pharmacopeial impurities.[1] The following workflow integrates Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to provide irrefutable structural proof.

High-Resolution Mass Spectrometry (HRMS) Logic[1]

Theoretical Data:

-

Propafenone (Parent):

| MW: 341.45 Da | -

Impurity-NB:

| MW: 389.49 Da |

The Shift: The substitution of a Propyl group (

Fragmentation Fingerprint (MS/MS): In a Triple Quadrupole (QqQ) or Q-TOF experiment, the fragmentation pattern confirms the side chain identity.[1]

| Analyte | Precursor Ion (m/z) | Diagnostic Product Ion (m/z) | Structural Assignment |

| Propafenone | 342.2 | 116.1 | Propyl-amino side chain fragment |

| Impurity-NB | 390.2 | 91.1 | Tropylium ion (Benzyl cation) - Definitive Marker |

| Impurity-NB | 390.2 | 164.1 | Benzyl-amino side chain fragment |

NMR Elucidation Strategy[1]

If isolation (via Prep-HPLC) is feasible, NMR provides the "Gold Standard" confirmation.[1]

-

1H NMR (Proton): Look for the disappearance of the propyl methyl triplet (~0.9 ppm) and the appearance of a multiplet at 7.2–7.4 ppm (5H) corresponding to the new aromatic ring.

-

Benzylic Protons: A diagnostic singlet (or doublet depending on solvent/pH) around 3.8–4.0 ppm representing the

protons.[1]

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Identification Method

Rationale: Acidic mobile phase ensures full ionization of the secondary amine.[1]

-

Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus),

. -

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Flow Rate: 0.3 mL/min.

-

MS Source: ESI Positive Mode. Capillary Voltage: 3500 V.[1]

-

Target Transition:

(Collision Energy: 25-30 eV).[1]

Protocol B: Impurity Isolation (Prep-HPLC)

Rationale: To isolate enough material (approx. 10 mg) for NMR and Tox studies.[1]

-

System: Semi-preparative HPLC with Fraction Collector.

-

Loading: Dissolve crude Propafenone (enriched sample) in DMSO/Methanol (1:1).

-

Detection: UV at 254 nm (Aromatic absorption) and 220 nm.[1]

-

Collection Logic: Trigger collection on slope/threshold for the peak at RRT ~1.2 (Impurity-NB is more lipophilic than Propafenone due to the benzyl group).[1]

Part 5: Risk Assessment (The "Why" it Matters)

The identification of N-Depropyl N-Benzyl Propafenone is not just an academic exercise; it has direct safety implications.

Genotoxicity Alert (ICH M7): Like Propafenone, Impurity-NB contains a secondary amine.[1] In the presence of nitrites (in excipients or manufacturing), it can form a Nitrosamine Drug Substance Related Impurity (NDSRI) : N-Nitroso-N-despropyl-N-benzyl propafenone.[1]

-

Risk Level: High.[1] N-nitroso compounds with benzyl substituents are often potent mutagens.

-

Action: If Impurity-NB is present >0.1%, a specific risk assessment for its nitrosated derivative is mandatory.[1]

Visualization: Analytical Decision Tree

This workflow ensures no assumption is left unverified.[1]

Figure 2: Self-validating analytical workflow for Impurity-NB confirmation.

Part 6: References

-

Rasayan Journal of Chemistry. (2010). Synthesis of (2E)-Dehydropropafenone Hydrochloride and Impurity Profiling. Retrieved from [Link]

-

ICH Guidelines. (2006).[1] Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1] Retrieved from [Link]

-

Journal of Chromatographic Science. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite. Retrieved from [Link][1]

-

Veeprho Standards. (n.d.). Propafenone Impurity Profile and Reference Standards. Retrieved from [Link][1]

Sources

A Technical Guide to the Theoretical and Computational Analysis of N-Depropyl N-Benzyl Propafenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propafenone, a Class IC antiarrhythmic agent, is a cornerstone in the management of cardiac arrhythmias.[1] Its clinical efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism, which is governed by polymorphic cytochrome P450 (CYP) enzymes.[1] This process yields pharmacologically active metabolites, including N-depropylpropafenone (NDPP), which contribute significantly to the drug's overall therapeutic and toxicological effects.[2][3] This guide provides an in-depth exploration of the theoretical and computational methodologies employed to characterize NDPP, a key metabolite often referred to in literature by its structural description, N-depropyl N-benzyl propafenone.

We delve into the foundational principles of Density Functional Theory (DFT), molecular docking, and advanced ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling. This document serves as a practical handbook for researchers, offering not just a review of these techniques but also detailed, step-by-step protocols for their application. By elucidating the electronic structure, enzymatic interactions, and pharmacokinetic profile of NDPP, these computational approaches provide critical insights that are often challenging to obtain through experimental methods alone. The integration of these in silico tools is paramount for accelerating drug development, refining safety assessments, and advancing the principles of personalized medicine.[4][5]

Introduction to Propafenone and its Metabolites

Propafenone: Clinical Significance and Mechanism of Action

Propafenone is a widely prescribed antiarrhythmic drug used to treat and prevent a variety of cardiac rhythm disturbances, including atrial fibrillation and ventricular tachycardias.[6] Its primary mechanism of action involves blocking the fast inward sodium current in cardiac muscle cells, a characteristic of Class IC agents.[7][8] This action slows the upstroke velocity of the action potential (Phase 0), leading to decreased conduction velocity and prolonged refractoriness in the myocardium.[1][9] Propafenone also exhibits weak beta-adrenergic and calcium channel blocking activities, which contribute to its complex pharmacological profile.[6]

The Critical Role of Metabolism: Propafenone's Metabolic Pathways

The clinical pharmacology of propafenone is marked by significant interindividual variability, largely due to its complex and genetically determined metabolic pathways. The drug undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system.[1][8] Two principal pathways dominate its biotransformation:

-

5-Hydroxylation: Catalyzed almost exclusively by the polymorphic CYP2D6 enzyme, this pathway produces 5-hydroxypropafenone (5-OHP), an active metabolite with antiarrhythmic potency comparable to the parent drug.[2][10]

-

N-Dealkylation: This pathway, mediated by both CYP3A4 and CYP1A2, involves the removal of the N-propyl group to form N-depropylpropafenone, also known as norpropafenone (NDPP).[2][11]

The interplay between these pathways is crucial, especially concerning a patient's CYP2D6 genotype, which can classify them as poor, intermediate, extensive, or ultrarapid metabolizers.[2][1]

Caption: Primary metabolic pathways of Propafenone in the liver.

Focus on N-Depropyl N-Benzyl Propafenone (NDPP)

The metabolite N-depropylpropafenone (NDPP) retains the core N-benzyl structure of the parent compound and is pharmacologically active.[12] While generally present in lower concentrations than 5-OHP in extensive metabolizers, its accumulation during chronic therapy and its distinct pharmacological profile necessitate a thorough characterization.[2][12] Studies have shown that NDPP contributes to the overall electrophysiological effects, particularly by inhibiting the rapidly activating delayed rectifier potassium current (IKr).[3] Understanding the structural, electronic, and interactive properties of NDPP is therefore essential for a complete picture of propafenone's action and for predicting potential drug-drug interactions.

The Power of In Silico Approaches

Computational chemistry and molecular modeling offer a powerful toolkit to investigate drug metabolism at a molecular level.[4][13] These in silico methods allow for the prediction of metabolic liabilities, the elucidation of reaction mechanisms, and the characterization of metabolite-enzyme interactions.[5][14] For a metabolite like NDPP, theoretical studies can provide invaluable data on:

-

Molecular Reactivity: Identifying the most likely sites for further metabolism.

-

Enzyme Binding: Understanding how it interacts with CYP enzymes and pharmacological targets.

-

Pharmacokinetic Properties: Predicting its absorption, distribution, and potential for toxicity.

Theoretical Frameworks for Metabolite Analysis

The choice of a computational method is dictated by the specific question being addressed. For metabolite characterization, a multi-faceted approach combining quantum mechanics, molecular mechanics, and predictive modeling provides the most comprehensive insights.

Quantum Mechanics: Density Functional Theory (DFT)

Causality: To understand why a metabolite might be reactive or stable, we must examine its electronic structure. DFT is a robust quantum mechanical method that calculates the electron density of a molecule to determine its energy and other electronic properties.[15][16] It offers an optimal balance between computational cost and accuracy for drug-sized molecules.[17] DFT is instrumental in predicting sites of metabolism by identifying regions of high electron density or susceptibility to electrophilic attack by CYP enzymes.[13][18]

Simulating Molecular Interactions: Docking and Dynamics

Causality: To predict how a metabolite interacts with a biological macromolecule, such as a CYP enzyme or a cardiac ion channel, we use molecular docking. This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor, providing insights into binding affinity and the specific amino acid interactions that stabilize the complex.[19][20] While docking provides a static snapshot, molecular dynamics (MD) simulations can be used to observe the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the interaction.

Predicting Pharmacokinetics: ADMET Modeling

Causality: To assess the overall drug-likeness and potential liabilities of a metabolite, we employ ADMET models. These are typically quantitative structure-activity relationship (QSAR) or machine learning models trained on large datasets of experimental data.[5][21] They provide rapid predictions for a wide range of properties, including blood-brain barrier penetration, plasma protein binding, potential for hERG inhibition, and various toxicity endpoints, guiding further experimental investigation.[22]

Computational Workflow: A Step-by-Step Protocol

This section outlines a self-validating workflow for the comprehensive computational analysis of N-depropylpropafenone (NDPP).

Caption: Integrated workflow for the computational study of a metabolite.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: Draw the chemical structure of N-depropylpropafenone using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert to 3D: Import the 2D structure into a molecular modeling package (e.g., Maestro, MOE).

-

Protonation State: Assign the correct protonation state at a physiological pH of 7.4. For NDPP, the secondary amine is expected to be protonated.

-

Generate Conformers: Perform a conformational search to identify low-energy 3D structures.

-

Energy Minimization: Optimize the geometry of the lowest energy conformer using a molecular mechanics force field (e.g., OPLS, MMFF94) until a convergence criterion is met. This minimized structure is the input for subsequent calculations.

Protocol 2: Quantum Chemical Calculations (DFT)

-

Input Preparation: Use the energy-minimized 3D structure of NDPP from Protocol 1.

-

Select DFT Functional and Basis Set: Choose a functional and basis set appropriate for organic molecules. A common and reliable combination is the B3LYP functional with the 6-31G(d,p) basis set.[17]

-

Calculation Type: Perform a geometry optimization calculation followed by a frequency calculation to ensure the structure corresponds to a true energy minimum.

-

Property Calculation: Calculate key electronic properties, including:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

-

Molecular Electrostatic Potential (MEP) map.

-

Atomic charges (e.g., Mulliken or NBO).

-

-

Data Analysis: Analyze the output to identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of reactivity and potential sites of metabolism.

Protocol 3: Molecular Docking

-

Receptor Preparation:

-

Obtain the crystal structure of the target protein (e.g., human CYP3A4, PDB ID: 1TQN) from the Protein Data Bank.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, assigning bond orders, and performing a constrained energy minimization to relieve steric clashes.

-

-

Binding Site Definition: Define the docking grid box around the known active site of the enzyme, typically centered on the heme cofactor.

-

Ligand Docking: Dock the prepared NDPP ligand (from Protocol 1) into the defined receptor grid using a docking program (e.g., Glide, AutoDock). Generate a set of diverse poses (e.g., 10-20).

-

Pose Analysis and Scoring:

-

Analyze the resulting poses based on their docking score, which estimates the binding affinity.

-

Visually inspect the top-scoring poses to identify key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with active site residues.

-

Self-Validation: If a co-crystallized ligand is available for the target protein, a crucial validation step is to re-dock this known ligand and ensure the program can reproduce the experimental binding pose (RMSD < 2.0 Å).

-

Synthesizing the Data: Illustrative Results

This section presents hypothetical but plausible data that would be generated from the described computational workflow for N-depropylpropafenone.

Table 1: Predicted Electronic and Structural Properties (from DFT)

| Property | Predicted Value | Interpretation and Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability. A higher HOMO energy suggests greater susceptibility to oxidative metabolism. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability. Relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | 5.7 eV | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | 3.5 Debye | Reflects the overall polarity of the molecule, influencing its solubility and ability to cross biological membranes. |

| MEP Minimum | -45 kcal/mol | The region of most negative electrostatic potential (e.g., around the carbonyl oxygen), indicating the likely site for hydrogen bond donation. |

| MEP Maximum | +110 kcal/mol | The region of most positive electrostatic potential (e.g., around the protonated amine), indicating a site for interaction with negatively charged residues. |

Binding Pose Analysis with CYP3A4

Molecular docking simulations of NDPP into the active site of CYP3A4 would likely reveal a binding pose where the molecule orients itself for metabolism. A plausible hypothesis is that the aromatic rings engage in hydrophobic and pi-pi stacking interactions with phenylalanine residues in the active site cluster, while the protonated amine forms a salt bridge or hydrogen bond with an acidic residue like Asp or Glu. The N-dealkylation site of the parent propafenone would be positioned near the heme iron, suggesting that NDPP itself could be a substrate for further oxidation on the aromatic ring.

Table 2: Predicted ADMET Profile of N-Depropylpropafenone

| ADMET Property | Prediction | Implication for Drug Development |

| Blood-Brain Barrier (BBB) Permeability | Low-to-Medium | Reduced potential for central nervous system (CNS) side effects compared to a more lipophilic parent drug. |

| Human Intestinal Absorption (HIA) | High | Expected to be well-absorbed if administered orally. |

| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions with other CYP2D6 substrates. |

| hERG Inhibition | Medium Risk | As a metabolite of a cardiac drug, this requires careful experimental validation to assess proarrhythmic risk.[3] |

| Hepatotoxicity | Low Risk | Predicted to have a low likelihood of causing liver injury. |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

Discussion and Future Directions

Correlating Computational Predictions with Experimental Evidence

The true power of these computational studies lies in their integration with experimental data. For instance, DFT predictions of the most labile metabolic sites can guide targeted in vitro metabolism studies using human liver microsomes.[2] Similarly, predicted hERG inhibition from ADMET models must be confirmed using electrophysiological patch-clamp assays.[3] The docking hypotheses can inform site-directed mutagenesis experiments to validate the role of specific amino acid residues in binding.

Implications for Drug Development and Personalized Medicine

A thorough computational characterization of major metabolites like NDPP is crucial in modern drug development. It allows for early identification of potential liabilities, such as off-target activity or drug-drug interaction potential.[5] Furthermore, understanding how genetic variations in CYP enzymes affect the formation of active metabolites is a cornerstone of personalized medicine, enabling clinicians to tailor drug choice and dosage to a patient's specific metabolic profile.[2]

Limitations and Advancements

While powerful, computational models are approximations of complex biological reality. The accuracy of docking is dependent on the quality of the protein structure, and ADMET predictions are limited by the domain of applicability of the training data.[14] Future advancements, such as the integration of machine learning and artificial intelligence with quantum mechanics (QM/MM) and large-scale molecular dynamics simulations, promise to enhance the predictive power and accuracy of these in silico approaches.[23]

Conclusion

The theoretical and computational investigation of N-depropyl N-benzyl propafenone (NDPP) provides indispensable insights into its physicochemical properties, biological interactions, and pharmacokinetic profile. Methodologies such as Density Functional Theory and molecular docking move beyond simple prediction, offering a mechanistic understanding of the metabolite's behavior at a molecular level. When integrated intelligently with experimental validation, this in silico workflow serves as a robust, cost-effective, and scientifically rigorous paradigm for metabolite characterization in drug discovery and development. It empowers researchers to build a comprehensive safety and efficacy profile, ultimately leading to safer and more effective therapeutic strategies for patients.

References

-

Klepsch, F., Chiba, P., & Ecker, G. F. (2011). Exhaustive sampling of docking poses reveals binding hypotheses for propafenone type inhibitors of P-glycoprotein. PLoS computational biology, 7(5), e1002036. [Link]

-

Kirchmair, J., Göller, A. H., Lang, D., & Kunze, J. (2015). Predicting Drug Metabolism: Experiment and/or Computation?. Angewandte Chemie International Edition, 54(3), 788-792. [Link]

-

Asha, K. S., & Vidyavathi, M. (2019). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. Current drug metabolism, 20(1), 30-40. [Link]

-

Al-Khatib, S. M., & Friedman, P. A. (2017). Revisiting propafenone toxicity. BMJ case reports, 2017, bcr-2017-220836. [Link]

-

WikEM. (2021). Propafenone. WikEM. [Link]

-

Teschendorf, H. J., Krämer, B., & von Philipsborn, G. (1984). Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittel-Forschung, 34(10), 1269-1274. [Link]

-

Siddoway, L. A., Thompson, K. A., McAllister, C. B., Wang, T., Wilkinson, G. R., Roden, D. M., & Woosley, R. L. (1987). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. Journal of the American College of Cardiology, 10(4), 795-802. [Link]

-

Czodrowski, P., Kriegl, J. M., Scheuerer, S., & Fox, T. (2009). Computational approaches to predict drug metabolism. Expert opinion on drug metabolism & toxicology, 5(1), 15-27. [Link]

-

de Visser, S. P. (2018). A Computational Chemistry Approach to Cytochrome P450 Metabolism. University of Manchester Research Explorer. [Link]

-

FDA. (n.d.). RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES. U.S. Food and Drug Administration. [Link]

-

Taylor & Francis. (n.d.). Propafenone – Knowledge and References. Taylor & Francis Online. [Link]

-

Klepsch, F., Chiba, P., & Ecker, G. F. (2011). Exhaustive Sampling of Docking Poses Reveals Binding Hypotheses for Propafenone Type Inhibitors of P-Glycoprotein. PLoS computational biology, 7(5), e1002036. [Link]

-

Wang, Y., Li, C. S., & Chen, J. (2022). Computational Investigation of the Bisphenolic Drug Metabolism by Cytochrome P450: What Factors Favor Intramolecular Phenol Coupling. Chemical research in toxicology, 35(3), 474-484. [Link]

-

Wang, J., & Merz, K. M. (2021). Applications of density functional theory in COVID-19 drug modeling. Journal of chemical information and modeling, 61(7), 3145-3159. [Link]

-

Rouini, M. R., Asadipour, A., Aghdasi, F., & Afshar, M. (2005). A Rapid HPLC Assay for the Simultaneous Determination of Propafenone and Its Major Metabolites in Human Serum. Journal of the Chinese Chemical Society, 52(4), 789-794. [Link]

-

Verma, R. P. (2019). A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. [Link]

-

Shirayama, Y., Doki, K., Sekiguchi, Y., Sugiyama, M., & Ieiri, I. (2018). Simultaneous determination of serum propafenone and its metabolites using high-performance liquid chromatography. Biomedical chromatography, 32(2), e4085. [Link]

-

Al-Barody, A. A., Al-Moktary, A. A., & Al-Ghorbani, M. (2024). Quantum DFT analysis and molecular docking investigation of various potential breast cancer drugs. Journal of Materials Chemistry B, 12(1), 123-136. [Link]

-

Pau, D., St-Pierre, E., & Dorian, P. (2004). Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes. The Journal of pharmacology and experimental therapeutics, 308(1), 292-299. [Link]

-

Chi, Z., Liu, R., Li, Y., & Liu, C. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of chromatographic science, 55(9), 911-917. [Link]

-

Jabeen, I., Wetwitayaklung, P., Klepsch, F., & Ecker, G. F. (2020). Propafenone analogue with additional H-bond acceptor group shows increased inhibitory activity on P-glycoprotein. Archiv der Pharmazie, 353(5), e1900350. [Link]

-

Sharma, K. (2020). Role of DFT in Drug Design: A Mini Review. Journal of Drug Designing and Research, 2(1), 1-4. [Link]

-

Zhang, Y., Wang, Y., & Li, S. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 16(4), 512. [Link]

-

Linder, T., Bernsteiner, H., Saxena, P., & Stary-Weinzinger, A. (2015). Modelling of propafenone trapping. ResearchGate. [Link]

-

Riva, E., Gerna, M., & Perucca, E. (1989). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. European journal of clinical pharmacology, 36(2), 177-181. [Link]

-

Rouini, M. R., Asadipour, A., & Aghdasi, F. (2005). Metabolic pathway of propafenone. ResearchGate. [Link]

-

Klepsch, F., Chiba, P., & Ecker, G. (2011). Exhaustive Sampling of Docking Poses Reveals Binding Hypotheses for Propafenone Type Inhibitors of P-Glycoprotein. PLoS Computational Biology, 7(5), e1002036. [Link]

-

Salerno, D. M., Granrud, G., & Sharkey, P. (1986). Clinical pharmacology of propafenone. Circulation, 73(6), 1341-1349. [Link]

-

KNMP. (2022). CYP2D6: propafenone. Z-index.nl. [Link]

-

Lee, J. T., Yee, Y. G., & Kates, R. E. (1991). Metabolite cumulation during chronic propafenone dosing in arrhythmia. Clinical pharmacology and therapeutics, 50(2), 183-188. [Link]

-

Ivković, B., Jović, B., & Vladimirov, S. (2011). Antiarrhythmic effects of newly developed propafenone derivatives. Vojnosanitetski pregled, 68(5), 395-400. [Link]

-

Tsantili-Kakoulidou, A. (2016). Predicting ADME Properties of Chemicals. ResearchGate. [Link]

-

Harron, D. W., & Brogden, R. N. (1987). Propafenone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias. Drugs, 34(6), 617-647. [Link]

-

McDevitt, D. G. (1994). Propafenone. A reappraisal of its pharmacology, pharmacokinetics and therapeutic use in cardiac arrhythmias. Drugs, 48(4), 569-598. [Link]

-

Siddoway, L. A., Roden, D. M., & Woosley, R. L. (1986). Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. The American journal of cardiology, 58(5), 45D-52D. [Link]

-

Schleifer, K. J., & Ecker, G. (1996). Studies on propafenone-type modulators of multidrug-resistance IV1): synthesis and pharmacological activity of 5-hydroxy and 5-benzyloxy derivatives. Archiv der Pharmazie, 329(1), 3-7. [Link]

-

Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2013). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 4(1), 73-81. [Link]

Sources

- 1. Revisiting propafenone toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propafenone. A reappraisal of its pharmacology, pharmacokinetics and therapeutic use in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wikem.org [wikem.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. g-standaard.nl [g-standaard.nl]

- 12. Metabolite cumulation during chronic propafenone dosing in arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Computational approaches to predict drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

- 17. crimsonpublishers.com [crimsonpublishers.com]

- 18. research.manchester.ac.uk [research.manchester.ac.uk]

- 19. Exhaustive sampling of docking poses reveals binding hypotheses for propafenone type inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exhaustive Sampling of Docking Poses Reveals Binding Hypotheses for Propafenone Type Inhibitors of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"analytical methods for N-Depropyl N-Benzyl Propafenone detection"

Executive Summary

This application note details the analytical characterization and quantification of N-Depropyl N-Benzyl Propafenone (CAS: 178691-47-9), a structural analog of the anti-arrhythmic agent Propafenone. While often utilized as a robust Internal Standard (IS) due to its lipophilicity and ionization similarities to the parent drug, it also serves as a critical impurity marker in specific synthetic routes involving benzyl protection groups.

This guide moves beyond generic "recipe-based" protocols. It explores the mechanistic rationale behind separation strategies, offering a dual-track approach: a High-Performance Liquid Chromatography (HPLC-UV) method for raw material purity profiling and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level bioanalysis.

Part 1: Physicochemical Profile & Mechanistic Strategy

To detect N-Depropyl N-Benzyl Propafenone (hereafter referred to as NDNB-Propafenone ), one must understand how it differs from the parent molecule, Propafenone.

-

Structural Modification: The propyl group on the amine of Propafenone is replaced by a benzyl group.

-

Chromatographic Implication: The benzyl group significantly increases the hydrophobicity (LogP) of the molecule compared to Propafenone. In Reverse Phase (RP) chromatography, NDNB-Propafenone will elute after Propafenone.

-

Ionization: The secondary amine remains intact, maintaining basicity (pKa ~9.5). This dictates that acidic mobile phases are necessary to protonate the amine for Electrospray Ionization (ESI+), while high pH extraction is required to suppress ionization during sample preparation (Liquid-Liquid Extraction).

Target Analyte Data

| Property | Propafenone (Parent) | N-Depropyl N-Benzyl Propafenone |

| Formula | C21H27NO3 | C25H27NO3 |

| MW | 341.45 g/mol | 389.49 g/mol |

| Key Substituent | Propyl (-C3H7) | Benzyl (-CH2-C6H5) |

| Predicted LogP | ~3.5 | ~4.8 (More Lipophilic) |

| CAS | 54063-53-5 | 178691-47-9 |

Part 2: Sample Preparation Protocols

The high lipophilicity of NDNB-Propafenone makes Liquid-Liquid Extraction (LLE) the superior choice over protein precipitation, ensuring cleaner baselines and higher recovery.

Protocol A: LLE for Plasma/Serum (High Sensitivity)

Rationale: We utilize the basic pKa of the secondary amine. By adjusting the sample pH to >10, the molecule becomes uncharged (neutral), driving it into the organic solvent.

-

Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

-

Internal Standard: Add 20 µL of Deuterated Propafenone (Propafenone-d5) working solution.

-

Alkalization: Add 50 µL of 0.1 M NaOH or Carbonate Buffer (pH 10.5). Crucial Step: This suppresses the protonation of the amine, rendering the analyte hydrophobic.

-

Extraction: Add 1.0 mL of Tert-butyl methyl ether (TBME) or Ethyl Acetate/Hexane (80:20).

-

Note: TBME is preferred for cleaner extracts compared to Ethyl Acetate.

-

-

Agitation: Vortex vigorously for 5 minutes; Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Reconstitution: Transfer the supernatant to a clean tube. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50).

Part 3: LC-MS/MS Method (Trace Detection)

This method is designed for bioanalytical studies or trace impurity quantification (sub-ng/mL levels).

Chromatographic Conditions

-

Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.35 mL/min.

-

Gradient:

-

0-1.0 min: 20% B (Equilibration)

-

1.0-5.0 min: 20% -> 90% B (Elution of NDNB-Propafenone ~4.2 min)

-

5.0-6.0 min: 90% B (Wash)

-

6.1 min: 20% B (Re-equilibration)

-

Mass Spectrometry Parameters (ESI+)

NDNB-Propafenone (MW 389.49) forms a stable [M+H]+ ion at m/z 390.2.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| NDNB-Propafenone | 390.2 | 91.1 | 35 | Benzyl cation (Tropylium ion) - High intensity. |

| 390.2 | 116.1 | 25 | Common propafenone backbone fragment. | |

| Propafenone | 342.2 | 116.1 | 22 | Reference transition. |

Part 4: HPLC-UV Method (Purity & synthesis Control)

For raw material analysis where MS is unavailable, or concentrations are high (>1 µg/mL).

-

Detector: UV-Vis / PDA at 248 nm (Absorption max of the phenone system) and 210 nm (Benzyl group sensitivity).

-

Column: C18, 150 x 4.6 mm, 5 µm.

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (45:55, Isocratic).

-

Note: The acidic pH prevents peak tailing caused by the interaction of the amine with residual silanols on the column.

-

-

Retention Order: Propafenone (~6 min) -> NDNB-Propafenone (~11 min).

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for method selection and the extraction logic based on the molecule's chemistry.

Figure 1: Analytical decision matrix for NDNB-Propafenone, highlighting the critical Liquid-Liquid Extraction (LLE) step required for trace analysis.

Part 6: Synthesis & Origin Context

Understanding the origin of NDNB-Propafenone aids in troubleshooting. It typically arises in two contexts:

-

Synthetic Impurity: If Benzylamine is present as a contaminant during the aminolysis of the epoxide intermediate during Propafenone synthesis.

-

Research Standard: Deliberately synthesized to act as a lipophilic Internal Standard.

Figure 2: Synthetic divergence showing how the substitution of Propylamine with Benzylamine generates the target analyte.

Part 7: Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following acceptance criteria must be met during method validation (per ICH Q2(R1)):

-

Selectivity: The retention time of NDNB-Propafenone must be distinct from Propafenone (Resolution > 1.5). In MS, the cross-talk between the Propafenone channel (342->116) and NDNB channel (390->91) must be < 0.5%.

-

Recovery: Due to the high lipophilicity, ensure no adsorption to plasticware. Use glass inserts for autosampler vials. Recovery via LLE should be >80%.

-

Linearity: The calibration curve should cover 1.0 ng/mL to 1000 ng/mL with r² > 0.995.

References

-

Mullangi, R., et al. (2017).[1] Highly sensitive UHPLC–MS/MS method for the simultaneous estimation of propafenone and its metabolites. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

European Directorate for the Quality of Medicines (EDQM). (2024). Propafenone Hydrochloride: Impurity Profiling Guidelines. European Pharmacopoeia.[2] Retrieved from [Link]

-

PubChem. (n.d.). Propafenone Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites 5-hydroxypropafenone and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propafenone impurity B EP Reference Standard Sigma Aldrich [sigmaaldrich.com]

Application Note: High-Resolution LC-MS/MS Strategy for the Quantitation and Identification of Propafenone and its Related Impurities

Executive Summary

Propafenone Hydrochloride (PPF) is a Class IC anti-arrhythmic agent with a narrow therapeutic index. While HPLC-UV methods are standard for potency assays, they often lack the specificity required to distinguish structurally similar impurities (e.g., 5-hydroxypropafenone, N-despropylpropafenone) at trace levels defined by ICH Q3A/B guidelines.

This guide details the development and validation of a high-sensitivity LC-MS/MS method. Unlike traditional protocols, this guide emphasizes the causality of method parameters—explaining why specific columns, buffers, and ionization modes are selected to ensure a robust, self-validating system compliant with ICH Q2(R2) standards.

Analytical Target Profile (ATP)

Before method development, we define the ATP to ensure the method is "fit for purpose."

-

Analytes: Propafenone (API), 5-Hydroxypropafenone (Active Metabolite/Impurity), Propafenone Impurity A (Precursor).

-

Matrix: Drug Substance (API) and Drug Product (Formulation).

-

Required LLOQ:

0.05% of nominal concentration (reporting threshold for impurities). -

Technique: UHPLC coupled with Triple Quadrupole (QqQ) Mass Spectrometry.

Scientific Rationale & Method Development

Chromatographic Separation Logic

Propafenone is a basic compound (

-

Column Selection: We utilize a Charged Surface Hybrid (CSH) C18 or a Biphenyl column.

-

Why? CSH particles possess a low-level positive surface charge that repels protonated basic species (like Propafenone) from the surface silanols, ensuring sharp peak shapes without requiring high-concentration ion-pairing reagents which suppress MS signals.

-

-

Mobile Phase Chemistry:

-

Solvent A: 5 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.2).

-

Solvent B: Acetonitrile (ACN).

-

Causality: Low pH ensures Propafenone is fully protonated (

), maximizing sensitivity in ESI+ mode. Ammonium formate acts as a volatile buffer to stabilize ionization.

-

Mass Spectrometry Mechanism

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]

-

Fragmentation Logic: Propafenone (

342.[1]2) consistently fragments to produce a dominant product ion at

Experimental Protocol

Equipment & Reagents

-

LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo TSQ Altis).

-

Standards: Propafenone HCl (USP Ref Std), 5-Hydroxypropafenone (Sigma/Cerilliant), Propafenone Impurity A (EP Impurity A).

LC-MS/MS Conditions

Table 1: Chromatographic Parameters

| Parameter | Setting | Rationale |

| Column | Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) | Superior peak shape for bases at low pH. |

| Flow Rate | 0.400 mL/min | Optimal for ESI desolvation efficiency. |

| Column Temp | 45°C | Reduces backpressure; improves mass transfer. |

| Injection Vol | 2.0 µL | Low volume prevents solvent effects (peak broadening). |

| Run Time | 8.0 Minutes | Sufficient for impurity resolution. |

Table 2: Gradient Profile

| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Curve |

| 0.00 | 90 | 10 | Initial |

| 0.50 | 90 | 10 | Hold |

| 5.00 | 10 | 90 | Elution |

| 6.00 | 10 | 90 | Wash |

| 6.10 | 90 | 10 | Re-equilibration |

| 8.00 | 90 | 10 | End |

Table 3: MS Source & MRM Parameters

| Compound | Precursor ( | Product ( | Collision Energy (V) | Role |

| Propafenone | 342.2 | 116.1 | 25 | Analyte |

| 5-OH-Propafenone | 358.2 | 116.1 | 27 | Metabolite/Impurity |

| Impurity A | 227.1 | 107.0 | 30 | Degradant |

| Propafenone-d5 | 347.2 | 121.1 | 25 | Internal Standard |

Note: Impurity A (1-(2-Hydroxyphenyl)-3-phenylpropan-1-one) lacks the nitrogenous side chain, resulting in a distinct fragmentation pathway.

Visualizing the Mechanism

The following diagram illustrates the method development logic and the fragmentation pathway utilized for specific detection.

Caption: Logical flow from chemical properties to chromatographic selection and MS fragmentation targeting.

Validation Strategy (ICH Q2(R2) Compliance)

Validation must demonstrate the method is suitable for its intended use.[3][4] The recent ICH Q2(R2) emphasizes a risk-based approach.[3]

Specificity (Selectivity)

-

Protocol: Inject blank matrix, placebo (excipients), and individual impurity standards.

-

Acceptance: No interfering peaks > 20% of the LLOQ at the retention time of Propafenone or its impurities.[5]

-

Critical Check: Ensure resolution between Propafenone and 5-OH-Propafenone (isobaric interference is not an issue here as masses differ by 16 Da, but source fragmentation of 5-OH into Propafenone can occur; chromatographic separation is vital).

Linearity & Range

-

Protocol: Prepare 6 concentration levels.

-

Range: 0.5 ng/mL (LLOQ) to 1000 ng/mL.

-

-

Calculation: Weighted linear regression (

). -

Acceptance:

. Back-calculated concentrations must be within ±15% (±20% for LLOQ).

Accuracy & Precision

-

Protocol: QC samples at Low, Medium, and High concentrations (n=5 replicates per level) over 3 separate days.

-

Acceptance:

-

Accuracy: 85-115% recovery.

-

Precision (CV%):

15%.

-

Matrix Effect (Critical for MS)

-

Protocol: Compare the slope of the calibration curve in solvent vs. extracted matrix (post-extraction spike).

-

Calculation:

. -

Mitigation: If ME > ±15%, use the deuterated internal standard (Propafenone-d5) to compensate.

Routine Application & Troubleshooting

-

System Suitability Test (SST): Before every run, inject a standard at the limit level.

-

Requirement: Signal-to-Noise (S/N) > 10.[6] Peak area %RSD < 5% (n=5).

-

-

Carryover: Inject a blank after the highest standard (ULOQ). Carryover must be < 20% of LLOQ.[5]

-

Troubleshooting Tip: If sensitivity drops, check the ESI source for salt buildup (ammonium formate) or clean the cone/capillary.

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][7] [Link]

-

Chi, Z., et al. (2017). "A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma." Journal of Chromatographic Science, 55(9), 911–917.[8] [Link]

-

European Pharmacopoeia (Ph.[9] Eur.). (11th Ed.). Propafenone Hydrochloride Monograph 11/2017:1247.[Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. intuitionlabs.ai [intuitionlabs.ai]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. mastercontrol.com [mastercontrol.com]

- 8. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propafenone EP/BP/USP Impurity G HCl (Mixture of Diastereo… [cymitquimica.com]

Application Note: N-Depropyl N-Benzyl Propafenone as a Reference Standard in Bioanalysis

This Application Note is designed for analytical chemists and pharmaceutical scientists developing bioanalytical methods for Propafenone. It addresses the specific utilization of N-Depropyl N-Benzyl Propafenone (herein referred to as Bn-DPP ) as a structural analog Internal Standard (IS).

Executive Summary

In the quantitative analysis of Propafenone (a Class IC anti-arrhythmic) and its metabolites, the selection of an Internal Standard (IS) is critical for compensating for matrix effects, extraction efficiency, and ionization variability. While Stable Isotope Labeled (SIL) standards (e.g., Propafenone-d5) are the gold standard, they are often cost-prohibitive or unavailable.

N-Depropyl N-Benzyl Propafenone (Bn-DPP) serves as a robust Structural Analog Internal Standard . By replacing the propyl group of the parent drug with a benzyl group, Bn-DPP maintains the core physicochemical properties (pKa, solubility) required for co-extraction while providing sufficient chromatographic resolution and mass spectral differentiation to prevent interference.

Chemical Identity & Rationale

Structural Logic

Propafenone undergoes extensive metabolism, primarily via CYP2D6 (forming 5-Hydroxypropafenone) and CYP3A4/1A2 (forming N-Despropylpropafenone).[1]

-

Parent Drug (Propafenone): Contains an N-propyl group.[2][3][4]

-

Metabolite (N-Despropylpropafenone): Loss of the propyl group (Primary amine).

-

Reference Standard (Bn-DPP): The propyl group is synthetically replaced by a Benzyl group .

Why this works: The benzyl moiety adds hydrophobicity similar to the propyl chain but introduces a significant mass shift (+48 Da vs. Propafenone) and alters the

Physicochemical Comparison

| Feature | Propafenone (Analyte) | N-Despropylpropafenone (Metabolite) | Bn-DPP (Internal Standard) |

| Formula | |||

| MW ( g/mol ) | 341.45 | 299.37 | 389.49 |

| LogP (approx) | 3.5 - 4.0 | 2.5 - 3.0 | 4.2 - 4.5 |

| pKa (Basic) | ~9.5 | ~9.2 | ~9.0 |

| Role | Target Analyte | Major Metabolite | Reference Anchor |

Experimental Protocol: LC-MS/MS Method Development

Reagents & Stock Preparation

Caution: Propafenone and its analogs are potent sodium channel blockers. Handle with extreme care in a fume hood.

-

Master Stock Solution (1.0 mg/mL):

-

Weigh 1.0 mg of Bn-DPP reference standard.

-

Dissolve in 1.0 mL of Methanol (LC-MS Grade).

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Storage: -20°C (Stable for 3 months).

-

-

Working Internal Standard (WIS):

-

Dilute Master Stock to 500 ng/mL in Acetonitrile:Water (50:50 v/v).

-

Note: This concentration should target 50-80% of the expected analyte response at the upper limit of quantification (ULOQ).

-

Sample Preparation (Protein Precipitation)

This protocol uses a "crash" method optimized for high throughput.

-

Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of the WIS (Bn-DPP, 500 ng/mL). Vortex gently (5 sec).

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Mechanistic Insight: Acidified acetonitrile disrupts protein binding (Propafenone is >95% protein-bound) and precipitates albumin.

-

-

Agitate: Vortex vigorously for 1 min.

-

Centrifuge: 14,000 rpm for 10 min at 4°C.

-

Transfer: Move 100 µL of supernatant to an autosampler vial containing 100 µL of Water (to match initial mobile phase strength).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B (Isocratic hold for loading)

-

0.5-3.0 min: 10% -> 90% B (Linear ramp)

-

3.0-4.0 min: 90% B (Wash)

-

4.0-4.1 min: 90% -> 10% B (Re-equilibration)

-

Mass Spectrometry (MRM) Parameters

The following transitions must be optimized via direct infusion.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| Propafenone | 342.2 | 116.1 | 25 | Cleavage of propyl-amine tail |

| Bn-DPP (IS) | 390.2 | 91.1 / 164.1 | 30 | Benzyl tropylium ion (91) or amine fragment |

Visualizing the Analytical Logic

The following diagram illustrates the structural relationship and the separation logic used in this protocol.

Caption: Figure 1. Separation logic relying on the increased hydrophobicity of the Benzyl group in the IS compared to Propafenone and its despropyl metabolite.

Method Validation & Troubleshooting

Specificity & Interference

Because Bn-DPP is a structural analog, you must verify it does not naturally occur in patient samples (unlike metabolites).

-

Test: Inject a "Double Blank" (Plasma without Analyte or IS) and a "Zero Sample" (Plasma + IS only).

-

Acceptance Criteria: Interference at the Propafenone retention time in the Zero Sample must be < 5% of the LLOQ response.

Linearity & RRF Calculation

Calculate the Relative Response Factor (RRF) to ensure the IS tracks the analyte linearly.

If the RRF varies by >10% across the calibration range, check for Matrix Effects . The benzyl group may cause the IS to elute in a region of higher ion suppression (phospholipids) compared to Propafenone.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| IS Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate concentration to 5mM or 10mM in Mobile Phase A. |

| RT Drift | pH fluctuation in mobile phase. | Ensure Formic Acid is fresh; Propafenone and Bn-DPP are sensitive to pH changes near pKa (~9.0). |

| Low IS Recovery | Protein binding. | The Benzyl group increases protein binding. Ensure the precipitation ratio is at least 3:1 (ACN:Plasma). |

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

Zhong, D., & Blume, H. (1994). Internally standardized simultaneous assay of propafenone and 5-hydroxypropafenone enantiomers in human plasma by means of high performance liquid chromatography. Methods and Findings in Experimental and Clinical Pharmacology.[5] Link

-

PubChem Compound Summary. (2023). Propafenone Hydrochloride.[2][6][7][8][9] National Center for Biotechnology Information. Link

-

Vuyyala, G., & Reddy, R. S. (2021). Development and Validation of Chromatographic Technique for Analysis of Propafenone. Natural Volatiles & Essential Oils.[8] Link

Sources

- 1. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propafenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. N-Depropyl Propafenone - SRIRAMCHEM [sriramchem.com]

- 4. [Studies on the analysis of propafenone by means of internal analogue standardization (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internally standardized simultaneous assay of propafenone and 5-hydroxypropafenone enantiomers in human plasma by means of high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijcrt.org [ijcrt.org]

- 8. nveo.org [nveo.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Application Note: Probing Nav1.5 Hydrophobic Determinants using N-Depropyl N-Benzyl Propafenone

This Application Note is structured as a high-level technical guide for researchers investigating the Structure-Activity Relationships (SAR) of Class IC antiarrhythmics. It focuses on N-Depropyl N-Benzyl Propafenone , a specific structural analog used to probe the hydrophobic determinants of the voltage-gated sodium channel (Nav1.5) binding pocket.

Introduction & Chemical Identity

N-Depropyl N-Benzyl Propafenone (CAS: 178691-47-9) is a synthetic analog of the Class IC antiarrhythmic agent Propafenone. In this molecule, the N-propyl group of the parent compound is replaced by a bulky, lipophilic benzyl group .

Scientific Significance

In cardiac electrophysiology, this compound serves as a critical molecular probe . By comparing its activity to Propafenone, researchers can map the size and hydrophobicity of the ligand-binding site within the pore of the voltage-gated sodium channel (Nav1.5).

-

Parent Compound (Propafenone): Contains an N-propyl group. Blocks Nav1.5 primarily in the open/inactivated state.

-

Target Analog (N-Benzyl): Contains an N-benzyl group.[1] The increased aromatic surface area allows for stronger

stacking or hydrophobic interactions within the channel's local anesthetic binding site (likely involving residues F1760 and Y1767 in the IV-S6 segment).

Chemical Structure Comparison

| Compound | N-Substituent | Molecular Weight | Lipophilicity (LogP) | Primary Application |

| Propafenone | Propyl ( | 341.45 g/mol | ~3.5 | Clinical Antiarrhythmic |

| N-Depropyl Propafenone | Hydrogen ( | 299.37 g/mol | ~2.8 | Active Metabolite (CYP2D6) |

| N-Depropyl N-Benzyl Propafenone | Benzyl ( | 389.49 g/mol | >4.5 (Est.) | SAR Probe / Impurity Std |

Mechanism of Action: The "Hydrophobic Anchor" Hypothesis

The application of this molecule is grounded in the Modulated Receptor Hypothesis . Class I antiarrhythmics bind to the

Why use the N-Benzyl Analog?

-

Potency Shift: The benzyl group acts as a "hydrophobic anchor." If the binding pocket contains accessible aromatic residues (e.g., Phenylalanine), this analog should exhibit a slower "off-rate" (

) and higher affinity for the inactivated state ( -

Kinetics: Bulky N-substituents typically slow down the recovery from block (repriming), shifting the drug from "fast-out" (Class IB) toward "slow-out" (Class IC) kinetics.

Experimental Protocols

Protocol A: Preparation of Solutions

-

Solubility Warning: The replacement of propyl with benzyl significantly increases lipophilicity.

-

Stock Solution: Dissolve 10 mg of N-Depropyl N-Benzyl Propafenone in 100% DMSO to achieve a 100 mM stock. Sonicate for 5 minutes.

-

Working Solution: Dilute in extracellular bath solution immediately prior to perfusion.

-

Max DMSO: Ensure final DMSO concentration is

to avoid vehicle artifacts. -

Precipitation Check: Inspect for crystal formation at concentrations

.

-

Protocol B: Whole-Cell Patch Clamp (Nav1.5)

Objective: Quantify the shift in steady-state inactivation and use-dependent block.

System Setup:

-

Cells: HEK293 or CHO cells stably expressing hNav1.5.

-

Pipette Resistance: 2–3

. -

Temperature: 22°C (Room Temp) or 37°C (Physiological). Note: Block potency is temperature-dependent.

Voltage Protocols:

1. Tonic Block (Resting vs. Inactivated Affinity)

-

Holding Potential: -120 mV (Resting state dominant).

-

Test Pulse: Depolarize to -10 mV for 50 ms (0.1 Hz).

-

Intervention: Perfusion of N-Benzyl analog (0.1, 1, 10

). -

Measurement: Compare peak current amplitude (

). -

Expectation: Minimal block at -120 mV; significant block if holding potential is shifted to -80 mV (Inactivated state).

2. Use-Dependent Block (The "Stress Test")

-

Rationale: Class IC agents accumulate block at high heart rates.

-

Train: 20 pulses at -10 mV (20 ms duration).

-

Frequencies: 1 Hz (Normal rhythm) vs. 10 Hz (Tachycardia).

-

Analysis: Plot normalized current (

) vs. Pulse Number. -

Causality: The N-Benzyl analog should show steeper accumulation of block at 10 Hz compared to Propafenone due to slower exit from the channel.

Protocol C: hERG Safety Profiling

Critical Safety Check: Benzyl modifications often increase affinity for the hERG (

-

Protocol: Standard voltage step to +20 mV followed by repolarization to -50 mV to elicit tail currents.

-

Endpoint: Calculate

for hERG tail current inhibition.

Visualizing the Mechanism

The following diagram illustrates the workflow for determining the kinetic properties of the N-Benzyl analog using patch-clamp electrophysiology.

Caption: Workflow for characterizing the use-dependent block of Nav1.5 by N-Depropyl N-Benzyl Propafenone.

Data Analysis & Interpretation

Calculating Use-Dependence

To quantify the "slow-onset" block characteristic of the N-Benzyl analog:

-

Tonic Block (

): -

Use-Dependent Block (

):

Interpretation Guide:

-

High UDB Ratio: Indicates the drug enters the channel when open but cannot exit during the inter-pulse interval.

-

Prediction: N-Depropyl N-Benzyl Propafenone will exhibit higher UDB than Propafenone due to the steric bulk of the benzyl group hindering exit through the channel fenestrations.

-

-

Voltage Shift: A leftward shift in the steady-state inactivation curve (

) indicates high affinity for the inactivated state.

References

-

Propafenone Metabolism & Pharmacokinetics

-

Title: Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia.[2]

- Source:Journal of Clinical Pharmacology (via PubMed)

- Context: Establishes N-depropylpropafenone as a metabolite; provides baseline kinetics for the parent class.

-

-

Structure-Activity Rel

-

Title: Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements.[3]

- Source:Biochemical Pharmacology

- Context: Discusses how N-substituent bulk (lipophilicity) affects binding affinity and transport, relevant for the N-benzyl analog.

-

-

Chemical Identity & Standards

-

Title: N-Depropyl N-Benzyl Propafenone Product Standard.[4]

- Source:Sigma-Aldrich / Merck

- Context: Verification of chemical structure and CAS 178691-47-9.

-

-

Mechanisms of Sodium Channel Block

- Title: Molecular determinants of high-affinity phenylalkylamine block of L-type calcium channels (Analogous mechanism in Nav1.5).

- Source:Journal of Biological Chemistry

- Context: Explains the "hydrophobic cation" binding model utilized by benzyl-substituted antiarrhythmics.

-

(General Reference for Mechanism)

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Depropyl N-Benzyl Propafenone | LGC Standards [lgcstandards.com]

Application Notes & Protocols: A Framework for Assessing the Antiarrhythmic Effects of N-Depropyl N-Benzyl Propafenone

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: N-Depropyl N-Benzyl Propafenone (NDBP) is a putative derivative of propafenone. The following protocols are based on the established pharmacology of its parent compound, propafenone, a Class Ic antiarrhythmic agent, and general principles of antiarrhythmic drug assessment.[1][2] These methodologies provide a robust framework for characterization but must be adapted based on the empirical results obtained for NDBP.

Introduction: Rationale and Scientific Context

Propafenone is a well-established Class Ic antiarrhythmic drug used to treat various atrial and ventricular arrhythmias.[1][3] Its primary mechanism of action is the potent blockade of the fast inward sodium current (INa) by binding to cardiac sodium channels (Nav1.5).[4][5][6] This action reduces the upstroke velocity of the cardiac action potential (Phase 0), thereby slowing conduction in fast-channel tissues like the atria, ventricles, and His-Purkinje system.[5][6] Propafenone also exhibits secondary beta-adrenergic blocking properties and minor effects on potassium channels.[1][4]

The development of new chemical entities like N-Depropyl N-Benzyl Propafenone (NDBP) necessitates a systematic and rigorous evaluation of their electrophysiological properties to determine their potential as antiarrhythmic agents and to characterize their safety profile. The N-depropyl metabolite of propafenone is known to have electrophysiologic effects, though it is less potent in blocking the fast sodium current compared to the parent compound and the 5-hydroxy metabolite.[7] The addition of a benzyl group could significantly alter its potency, selectivity, and safety profile.

This guide provides a comprehensive, multi-tiered strategy for the preclinical assessment of NDBP, progressing from initial molecular target engagement in vitro to integrated physiological effects in ex vivo and in vivo models. The overarching goal is to build a detailed pharmacodynamic and safety profile, adhering to principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH), specifically S7A (Safety Pharmacology) and S7B (Delayed Ventricular Repolarization).[8][9]

Strategic Workflow for NDBP Assessment

A logical progression is critical for an efficient and informative assessment. The proposed workflow ensures that foundational mechanistic data informs the design of more complex, integrated studies.

Caption: Preclinical Assessment Workflow for NDBP.

Part 1: In Vitro Assessment - Target Engagement and Cellular Electrophysiology

The initial phase focuses on characterizing the interaction of NDBP with its primary molecular targets and assessing its integrated effect on single cardiac cells.

Protocol 1.1: Primary Target Engagement - Nav1.5 Channel Assay

Principle of the Assay: As a propafenone derivative, NDBP is hypothesized to be a sodium channel blocker.[2][6] This assay quantifies the potency and kinetics of NDBP's interaction with the human cardiac sodium channel, Nav1.5. This is the cornerstone for classifying it as a Class I antiarrhythmic agent. Automated patch-clamp systems provide high-throughput, high-quality data suitable for early screening.[10]

Methodology (Automated Patch-Clamp, e.g., QPatch or SyncroPatch):

-

Cell Culture: Use a stable cell line (e.g., HEK-293 or CHO) expressing the human Nav1.5 channel. Culture cells to 70-90% confluency under standard conditions.

-

Cell Preparation: Harvest and prepare a single-cell suspension according to the automated patch-clamp platform's specific protocols.

-

Electrophysiology:

-

Technique: Whole-cell patch-clamp configuration.

-

Voltage Protocol: Apply a voltage-step protocol to elicit peak sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channel availability, followed by a depolarizing step to -20 mV to activate the channels.

-

Use-Dependence: To assess use-dependent block, a key feature of Class Ic drugs, apply a train of depolarizing pulses at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).[2][11]

-

-

Compound Application:

-

Establish a stable baseline current with vehicle control (e.g., 0.1% DMSO).

-

Apply increasing concentrations of NDBP (e.g., 0.01 µM to 30 µM) cumulatively.

-

-

Data Analysis:

-

Measure the peak inward current at each concentration.

-

Calculate the percentage of inhibition relative to the baseline.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Analyze the reduction in current during the pulse train to quantify use-dependent block.

-

Quality Controls:

-

Positive Control: Propafenone or Flecainide (known Class Ic blockers).

-

Vehicle Control: DMSO at the final concentration used for test articles.

-

Acceptance Criteria: Seal resistance >500 MΩ; stable baseline current for at least 3 minutes.

Protocol 1.2: Off-Target Ion Channel Profiling (MICE Panel)

Principle of the Assay: To build a comprehensive safety and mechanistic profile, NDBP should be screened against a panel of other key cardiac ion channels. This "Multiple Ion Channel Effects" (MICE) approach is a core component of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[10][12][13] It helps predict whether off-target effects might confer additional antiarrhythmic benefits or introduce pro-arrhythmic risks.

Methodology:

-

Utilize automated or manual patch-clamp on cell lines expressing key cardiac ion channels.

-

Recommended Channel Panel:

-

hERG (IKr): Critical for assessing pro-arrhythmic risk (Protocol 1.3).

-

Cav1.2 (ICa,L): L-type calcium channel. Blockade can affect contractility and AV nodal conduction.

-

KvLQT1/minK (IKs): Slow delayed-rectifier potassium current.

-

Kir2.1 (IK1): Inward-rectifier potassium current.

-

Kv4.3 (Ito): Transient outward potassium current.

-

-

Determine the IC50 for each channel using protocols similar to 1.1.

Protocol 1.3: hERG Channel Safety Assay

Principle of the Assay: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is the most common cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes (TdP).[14][15] This assay is a mandatory regulatory requirement for cardiac safety assessment under ICH S7B guidelines.[8][16]

Methodology (Automated or Manual Patch-Clamp):

-

Cell Line: Use HEK-293 or CHO cells stably expressing the hERG (Kv11.1) channel.

-

Electrophysiology:

-

Technique: Whole-cell patch-clamp.

-

Temperature: Perform at near-physiological temperature (35-37°C) as hERG kinetics are temperature-sensitive.[17]

-

Voltage Protocol: A specific "tail-step" protocol is used. Cells are held at a resting potential (e.g., -80 mV), depolarized to a positive potential (e.g., +20 mV) to activate and then inactivate the channels, and then repolarized to a negative potential (e.g., -50 mV). The peak outward "tail current" during this repolarizing step is measured, as it reflects the channels recovering from inactivation before closing.

-

-

Compound Application: Apply vehicle and a range of NDBP concentrations (e.g., 0.01 µM to 30 µM).

-

Data Analysis: Calculate the percent inhibition of the hERG tail current and determine the IC50. The "hERG safety margin" is a critical calculation: (hERG IC50) / (Effective therapeutic plasma concentration). A larger margin indicates a lower risk.

Quality Controls:

-

Positive Control: A potent hERG blocker like Dofetilide or E-4031.[14][17]

-

Vehicle Control: DMSO.

-

Acceptance Criteria: Gigaohm seal resistance, stable pre-compound tail current >200 pA.[14]

Protocol 1.4: Action Potential Duration (APD) Assay in iPSC-Cardiomyocytes

Principle of the Assay: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide an integrated cellular model that expresses multiple human cardiac ion channels in a more physiological context.[18] This assay assesses the net effect of NDBP on the action potential, a more holistic measure than single-channel assays. It can reveal effects on repolarization (APD90) and depolarization (Vmax).

Methodology (Manual Patch-Clamp or Optical Mapping):

-

Cell Culture: Culture hiPSC-CMs on appropriate substrates until a spontaneously beating syncytium is formed.

-

Electrophysiology (Patch-Clamp):

-

Technique: Current-clamp configuration.

-

Pacing: Pace cells at a physiological rate (e.g., 1 Hz) to ensure stable measurements.

-

Measurement: Record action potentials before and after the application of NDBP at various concentrations.

-

-

Data Analysis:

-

Vmax (dV/dtmax): The maximum upstroke velocity, an indicator of sodium channel block.

-

APD30, APD50, APD90: Action potential duration at 30%, 50%, and 90% repolarization. Changes in APD90 indicate effects on overall repolarization.

-

Resting Membrane Potential (RMP): To check for general cell health effects.

-

Expected Outcome for a Class Ic Agent: A significant, concentration-dependent decrease in Vmax with minimal or no change in APD90.[11]

Part 2: Ex Vivo Assessment - The Integrated Heart Model

This phase evaluates the effects of NDBP on the whole heart, preserving its 3D architecture and cellular heterogeneity but removing systemic influences like autonomic innervation and hormones.

Protocol 2.1: Langendorff-Perfused Isolated Heart

Principle of the Assay: The Langendorff preparation allows for the study of a drug's direct effects on cardiac electrophysiology (ECG intervals), contractility, and arrhythmia susceptibility in a controlled environment.[19][20] It is an invaluable bridge between cellular assays and in vivo studies.

Methodology:

-

Heart Isolation: Surgically excise the heart from a suitable species (e.g., rabbit or guinea pig, which have human-like action potentials) and mount it on a Langendorff apparatus via aortic cannulation.[19][21]

-

Perfusion: Perfuse retrogradely with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure.[22][23]

-

Instrumentation:

-

Place surface electrodes on the epicardium to record a pseudo-ECG.

-

Insert a balloon into the left ventricle to measure pressure (LVDP, dP/dtmax/min).

-

Place pacing electrodes on the atria or ventricles for programmed electrical stimulation (PES).

-

-

Experimental Protocol:

-

Stabilization: Allow the heart to stabilize for 20-30 minutes.

-

Baseline: Record baseline ECG (PR, QRS, QT intervals), LV pressure, and heart rate.

-

Drug Perfusion: Perfuse the heart with increasing concentrations of NDBP. Record all parameters at steady-state for each concentration.

-

Arrhythmia Induction (Optional): After drug administration, attempt to induce arrhythmias using PES or by simulating ischemia-reperfusion.[23] Compare the vulnerability to arrhythmia with and without the drug.

-

-

Data Analysis:

Data Presentation Table:

| NDBP Conc. (µM) | Heart Rate (bpm) | PR Interval (ms) | QRS Duration (ms) | QTc Interval (ms) | LVDP (mmHg) |

| Vehicle | |||||

| 0.1 | |||||

| 1.0 | |||||

| 10.0 |

Part 3: In Vivo Assessment - Efficacy and Systemic Effects

The final preclinical phase assesses the drug's effects in a living organism, accounting for metabolism, pharmacokinetics, and neuro-hormonal interactions.

Protocol 3.1: Anesthetized Large Animal Electrophysiology (EP) Study